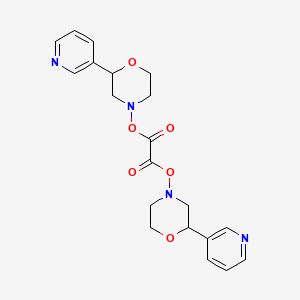
Bis(2-pyridin-3-ylmorpholin-4-yl) oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)morpholine oxalate is a chemical compound with the molecular formula C11H14N2O5 and a molecular weight of 254.239 g/mol . It is a white powder that has gained significant attention in scientific research due to its diverse biological and chemical properties. This compound is primarily used in proteomics research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-(Pyridin-3-yl)morpholine oxalate typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
2-(Pyridin-3-yl)morpholine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidative reactions where it reacts with oxidizing agents to form corresponding oxides . In reduction reactions, it can be reduced to form different derivatives depending on the reducing agents used. Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(Pyridin-3-yl)morpholine oxalate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it is utilized in proteomics research to study protein interactions and functions . Additionally, it is used in various industrial processes, including the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)morpholine oxalate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function . This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Pyridin-3-yl)morpholine oxalate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include morpholine, piperazine, and piperidine derivatives, which also have diverse biological and chemical activities . 2-(Pyridin-3-yl)morpholine oxalate stands out due to its specific applications in proteomics research and its potential in drug discovery . The presence of both the pyridine and morpholine moieties in its structure contributes to its unique reactivity and functionality.
Properties
Molecular Formula |
C20H22N4O6 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
bis(2-pyridin-3-ylmorpholin-4-yl) oxalate |
InChI |
InChI=1S/C20H22N4O6/c25-19(29-23-7-9-27-17(13-23)15-3-1-5-21-11-15)20(26)30-24-8-10-28-18(14-24)16-4-2-6-22-12-16/h1-6,11-12,17-18H,7-10,13-14H2 |
InChI Key |
SAKWTAWTBGSISA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1OC(=O)C(=O)ON2CCOC(C2)C3=CN=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















